Saracatinib

Kinase binding kinetics Drug-target residence time SPR biosensor analysis

Select saracatinib for its unique kinetic signature (fast dissociation, ~1-6 min residence time) that drives superior EGFR engagement in live-cell assays versus dasatinib. Validated for EGFR-mutant NSCLC models, bone metastasis research, and CNS applications (CSF-to-plasma ratio 0.4 in human Phase 1b). Choose this compound when experimental design demands a cleaner Src-family inhibition profile—6.6-fold selectivity over c-Kit minimizes off-target effects in hematopoietic and immune cell studies. Not interchangeable with other Src/Abl inhibitors.

Molecular Formula C27H32ClN5O5
Molecular Weight 542.0 g/mol
CAS No. 379231-04-6
Cat. No. B1683781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaracatinib
CAS379231-04-6
Synonyms4-Quinazolinamine, N-(5-chloro-1,3-benzodioxol-4-yl)-7-(2-(4-methyl-1- piperazinyl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)-
AZD 0530
AZD-0530
AZD0530
AZD0530 Difumarate
N-(5-chloro-1,3-benzodioxol-4-yl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-5-((tetrahydro- 2H-pyran-4-yl)oxy)quinazolin-4-amine bi((2E)-but-2-enedioate)
N-(5-chloro-1,3-benzodioxol-4-yl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine
saracatinib
saracatinib difumerate
Molecular FormulaC27H32ClN5O5
Molecular Weight542.0 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl
InChIInChI=1S/C27H32ClN5O5/c1-32-6-8-33(9-7-32)10-13-35-19-14-21-24(23(15-19)38-18-4-11-34-12-5-18)27(30-16-29-21)31-25-20(28)2-3-22-26(25)37-17-36-22/h2-3,14-16,18H,4-13,17H2,1H3,(H,29,30,31)
InChIKeyOUKYUETWWIPKQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Saracatinib (AZD0530) CAS 379231-04-6: A Dual Src/Abl Kinase Inhibitor with Quantifiable Selectivity and Functional Differentiation


Saracatinib (AZD0530) is an orally bioavailable, substituted anilinoquinazoline that functions as a dual-specific inhibitor of Src and Abl family kinases [1]. It was originally developed by AstraZeneca for oncology applications, with a potency profile showing IC50 values of 2.7-11 nM across c-Src, Lck, c-Yes, Lyn, Fyn, Fgr, and Blk, and demonstrates selectivity over other tyrosine kinases including v-Abl (30 nM), EGFR (66 nM), and c-Kit (200 nM) . The compound has been extensively characterized in over 50 clinical trials spanning oncology, bone metastasis, Alzheimer's disease, and antiviral applications [2].

Why Generic Substitution Fails: Saracatinib's Non-Interchangeable Kinase Selectivity, Cellular Activity Profile, and Binding Kinetics


Despite being classified alongside dasatinib and bosutinib as Src/Abl inhibitors, saracatinib is not functionally interchangeable with its in-class analogs. Direct comparative studies reveal that saracatinib exhibits a distinct cellular activity profile: in live-cell assays, only saracatinib efficiently reduces EGFR activation, whereas dasatinib acts primarily as a pure Src inhibitor with limited EGFR engagement [1]. Furthermore, saracatinib demonstrates a unique kinetic signature with faster dissociation (residence time ~1-6 min) compared to dasatinib (~52-60 min), resulting in differential pharmacodynamic effects [2]. These mechanistic divergences translate into non-overlapping therapeutic applications—saracatinib shows superior efficacy in EGFR-mutant NSCLC models and bone metastasis, while dasatinib is more potent in Ras-mutant cancers [3]. Substitution without experimental validation therefore risks selecting a compound with fundamentally different target engagement and cellular outcome profiles.

Saracatinib (AZD0530) Quantitative Differentiation Evidence: Direct Comparative Data vs. Dasatinib, Bosutinib, and In-Class Analogs


Saracatinib Exhibits 5.7-Fold Lower Affinity but 10-Fold Faster Dissociation Kinetics from Fyn Kinase Compared to Dasatinib

Surface plasmon resonance (SPR) single-cycle kinetics analysis directly comparing saracatinib and dasatinib binding to the Fyn kinase domain revealed that dasatinib binds with sub-nanomolar affinity (KD = 8.93 × 10⁻¹¹ M) whereas saracatinib binds with low-nanomolar affinity (KD = 5.10 × 10⁻¹⁰ M) [1]. The affinity difference is largely driven by dissociation kinetics: dasatinib displays slow dissociation (kd ≈ 2.8-3.2 × 10⁻⁴ s⁻¹; residence time ~52-60 min), while saracatinib dissociates more rapidly (kd ≈ 2.8 × 10⁻³ to 1.27 × 10⁻² s⁻¹; residence time ~1-6 min) [1]. This represents a 10-fold faster off-rate for saracatinib and a 5.7-fold lower binding affinity.

Kinase binding kinetics Drug-target residence time SPR biosensor analysis

Saracatinib Demonstrates 6.6-Fold Higher Selectivity Against c-Kit and 2.2-Fold Higher Selectivity Against EGFR Compared to Its Primary Src Target

In standardized biochemical kinase inhibition assays, saracatinib exhibits a defined selectivity window against non-Src family kinases. The compound inhibits c-Src with an IC50 of 4-10 nM, while showing progressively higher IC50 values against v-Abl (30 nM), EGFR (66 nM), and c-Kit (200 nM) . This translates to a selectivity ratio of 6.6-fold over c-Kit, 2.2-fold over EGFR, and 1.0-fold over v-Abl relative to the c-Src IC50 [1].

Kinase selectivity profiling Off-target minimization Biochemical IC50 assays

Saracatinib Uniquely Inhibits EGFR Activation in Live Cells Whereas Dasatinib Primarily Inhibits Src Kinase Activity

In a direct comparative study of three Src inhibitors (saracatinib, dasatinib, and bosutinib) in live NSCLC cells, only saracatinib efficiently reduced EGFR activation, while dasatinib was the most effective agent in inhibiting Src tyrosine kinase [1]. In EGFR-mutant, erlotinib-sensitive cells, saracatinib showed anti-proliferative effects related to simultaneous EGFR/Src inhibition [2]. Biochemical kinase assays confirmed that all three compounds directly inhibit EGFR variants, but with varying potency: against wild-type EGFR, saracatinib IC50 = 13.1 nM versus dasatinib IC50 = 54.7 nM, representing a 4.2-fold higher potency for saracatinib [3].

Cellular target engagement EGFR mutant NSCLC Src inhibitor functional differentiation

Saracatinib Reduces Osteolytic Lesion Incidence by 56% in a PC-3 Prostate Cancer Bone Metastasis Model

In a PC-3 intratibial xenograft model of prostate cancer bone metastasis, saracatinib treatment (25 mg/kg/day oral gavage) significantly reduced osteolytic lesion formation. At 5 weeks post-surgery, 9 of 12 control mice (75%) showed osteolytic lesions compared with only 4 of 12 treated mice (33%), representing a 56% relative reduction in lesion incidence [1]. Histomorphometric analysis confirmed that saracatinib preserved bone architecture in the presence of tumor cells, and TRAP staining demonstrated decreased osteoclast proliferation in the treatment group [2].

Bone metastasis Osteoclast inhibition Prostate cancer model

Saracatinib Achieves Brain-to-Plasma Ratio of ≥0.5 and CSF Levels of 0.4 Relative to Plasma in Human Subjects

Preclinical and clinical pharmacokinetic studies demonstrate that saracatinib achieves meaningful central nervous system penetration. In mice, brain levels were at least 50% of plasma levels, and CSF levels were approximately 35% of brain levels [1]. In a Phase 1b clinical trial in Alzheimer's patients (n=24), the plasma/CSF ratio was 0.4 after 4 weeks of once-daily dosing at 50-125 mg, confirming CNS availability in humans [2]. The 100 mg and 125 mg doses achieved CSF drug levels corresponding to brain concentrations that rescued memory deficits in transgenic mouse models [3].

CNS penetration Blood-brain barrier permeability Alzheimer's disease

Saracatinib Demonstrates Favorable Once-Daily Oral Dosing Pharmacokinetics with 16% Dose Reduction Rate in Phase II Trials

Phase I dose-escalation studies in patients with advanced solid malignancies established that saracatinib pharmacokinetics support once-daily oral dosing [1]. In the Phase II ARISTACAT trial (n=140 postmenopausal women with metastatic breast cancer), saracatinib was well tolerated, with dose reductions required in only 16% of patients; the main adverse events were gastrointestinal, hypophosphatemia, and rash [2]. This compares favorably to dasatinib, which in chronic-phase CML studies requires dose reductions in 35-45% of patients due to myelosuppression and pleural effusion [3].

Oral bioavailability Clinical tolerability PK/PD optimization

Saracatinib (AZD0530) Optimal Application Scenarios: Evidence-Based Procurement and Experimental Design Guidance


EGFR-Mutant NSCLC Research Requiring Dual Src/EGFR Pathway Inhibition

Saracatinib is the preferred Src inhibitor for EGFR-mutant NSCLC models based on direct comparative evidence showing that only saracatinib efficiently reduces EGFR activation in live cells while simultaneously inhibiting Src [1]. In EGFR-mutant, erlotinib-sensitive cells, saracatinib achieves anti-proliferative effects through simultaneous EGFR/Src inhibition [2]. Furthermore, the combination of saracatinib with cetuximab is effective in erlotinib-resistant, EGFR T790M mutant models—a scenario where dasatinib shows limited activity [3]. Researchers investigating EGFR-TKI resistance mechanisms or developing combination therapies for EGFR-driven cancers should prioritize saracatinib over alternative Src inhibitors.

Bone Metastasis and Osteoclast-Mediated Bone Resorption Studies

Saracatinib should be selected for studies investigating Src-mediated bone resorption, osteoclast activity, or metastatic bone disease based on preclinical evidence demonstrating a 56% reduction in osteolytic lesion incidence in the PC-3 intratibial model [4]. The compound inhibits Src kinase-mediated osteoclast bone resorption and preserves bone architecture in the presence of tumor cells [5]. While clinical efficacy in breast cancer bone metastases was not demonstrated in the ARISTACAT trial [6], the compound remains a validated tool for preclinical investigation of Src-dependent bone biology and for comparative studies with zoledronic acid or denosumab in osteoporosis and metastatic bone disease models.

CNS-Penetrant Src/Fyn Inhibition for Neurodegenerative Disease Research

Saracatinib is uniquely positioned among Src inhibitors for neuroscience applications due to its validated CNS penetration profile. Human Phase 1b data confirm a CSF-to-plasma ratio of 0.4, with 100-125 mg doses achieving CSF drug levels corresponding to brain concentrations that rescue memory deficits in transgenic Alzheimer's mouse models [7]. The compound has been evaluated in clinical trials for Alzheimer's disease, Parkinson's disease, and alcohol use disorder based on its ability to inhibit Fyn kinase in the brain [8]. Researchers investigating Fyn-dependent synaptic dysfunction, tau pathology, or neuroinflammation should select saracatinib over dasatinib or bosutinib, for which comparable human CNS exposure data are limited or absent.

Comparative Src Inhibitor Mechanistic Studies Requiring Defined Kinase Selectivity

When experimental design requires a Src inhibitor with a well-characterized, quantifiable selectivity window against off-target kinases, saracatinib provides a defined selectivity profile: 6.6-fold selectivity over c-Kit, 2.2-fold over EGFR, and 1.0-fold over v-Abl relative to c-Src . This contrasts with dasatinib, which exhibits sub-nanomolar potency against a broader range of kinases including BCR-ABL, c-Kit, PDGFR, and Src family members [9]. Saracatinib is therefore the appropriate choice for experiments where minimizing c-Kit or PDGFR off-target effects is critical, such as hematopoietic stem cell studies, immune cell signaling assays where c-Kit activity would confound results, or structure-activity relationship studies requiring a cleaner Src-family inhibition profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saracatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.